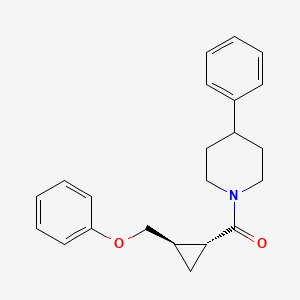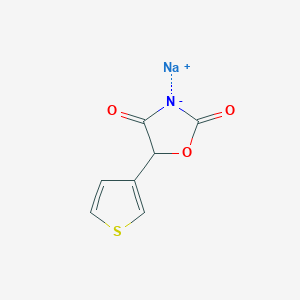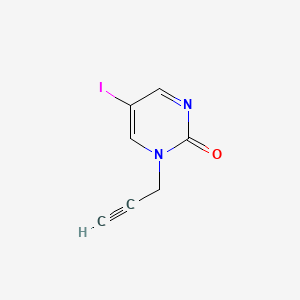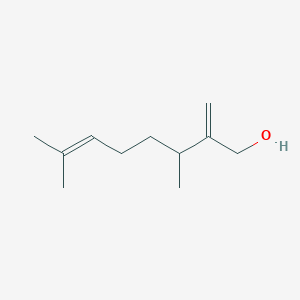
2-Amino-1-butylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-butylnaphthalene is an organic compound with the molecular formula C14H17N. It is a derivative of naphthalene, where an amino group and a butyl group are attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-butylnaphthalene typically involves the alkylation of naphthalene followed by amination. One common method is the reaction of naphthalene with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-butylnaphthalene. This intermediate is then subjected to nitration and subsequent reduction to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as trifluoromethanesulfonic acid have been reported to exhibit excellent catalytic performance in similar alkylation reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-Amino-1-butylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance lubricating oils and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Amino-1-butylnaphthalene involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
2-Amino-1-butanol: Another amino-substituted compound with similar structural features but different functional properties.
1-Butyl-2-naphthylamine: A structural isomer with the amino group in a different position on the naphthalene ring.
2-Amino-1-propanol: A related compound with a shorter alkyl chain.
Uniqueness: 2-Amino-1-butylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its longer butyl chain compared to similar compounds like 2-Amino-1-propanol provides different steric and electronic effects, influencing its reactivity and interactions .
Properties
CAS No. |
67219-70-9 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-butylnaphthalen-2-amine |
InChI |
InChI=1S/C14H17N/c1-2-3-7-13-12-8-5-4-6-11(12)9-10-14(13)15/h4-6,8-10H,2-3,7,15H2,1H3 |
InChI Key |
VEGDLFGPVRVIBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)





![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)



